DisodiuM IMinodiacetate Hydrate

説明

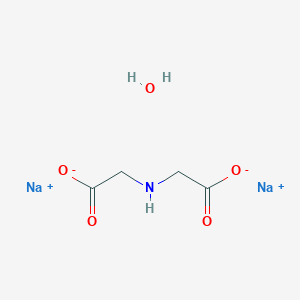

Disodium iminodiacetate hydrate (CAS 928-72-3) is a sodium salt derived from iminodiacetic acid (IDA) with the molecular formula C₄H₅NNa₂O₄·xH₂O. It is a white crystalline solid, hygroscopic, and typically stored under dry, room-temperature conditions . The compound is synthesized via a one-step reaction involving sodium hydroxide and iminodiacetic acid in aqueous media at 35–45°C . Its primary applications include:

特性

IUPAC Name |

disodium;2-(carboxylatomethylamino)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGCHXLMBAKPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207398-95-6, 17593-73-6 | |

| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium iminodiacetate dibasic monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

-

Temperature : Conducted at 35–40°C to optimize reaction kinetics without promoting side reactions.

-

pH Control : Sodium hydroxide is added incrementally until the solution reaches neutrality (pH ~7.0).

-

Solvent : Deionized water is used to dissolve IDA, typically at a ratio of 700–1000 mL per 1000 g of IDA.

After neutralization, the solution is concentrated via evaporation under reduced pressure to precipitate the disodium salt. The crystalline product is filtered, washed with cold ethanol to remove residual impurities, and dried at 100–105°C.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight (Anhydrous) | 177.07 g/mol | |

| Solubility in Water | Partly soluble (≥100 mg/mL) | |

| Melting Point | 180°C (decomposition) | |

| Storage Conditions | +15°C to +25°C, dry, airtight |

Industrial Production and Scalability

Industrial manufacturing follows similar principles but emphasizes cost efficiency, yield optimization, and waste reduction. Key differences include:

Process Enhancements

-

Continuous Neutralization : Automated NaOH addition systems maintain precise pH control, minimizing localized overheating.

-

Evaporation-Crystallization : Multi-effect evaporators reduce energy consumption during concentration.

-

Closed-Loop Filtration : Centrifugal filters separate crystals from mother liquor, which is recycled to dissolve subsequent batches of IDA.

A notable innovation involves reusing acidic filtrate from downstream processes (e.g., iminodiacetic acid production) to dissolve raw disodium iminodiacetate, reducing freshwater consumption by 30–40%.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Cycle Time | 8–12 hours | 4–6 hours |

| Yield | 85–90% | 95–97% |

| Purity | 95–97% | ≥99% |

| Energy Consumption (per kg) | 2.5 kWh | 1.2 kWh |

Critical Factors Influencing Product Quality

Purity Optimization

Hydration Control

The hydrate form (typically monohydrate) is stabilized by drying at 60–70°C under vacuum. Over-drying at >100°C risks anhydrous salt formation, which exhibits reduced solubility.

Comparative Analysis of Synthesis Routes

While neutralization dominates production, alternative methods have been explored:

化学反応の分析

Types of Reactions

Disodium iminodiacetate hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the iminodiacetate group is replaced by other functional groups.

Common Reagents and Conditions

Chelation: Common reagents include metal salts such as copper sulfate, zinc chloride, and iron chloride.

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate the substitution reactions.

Major Products Formed

科学的研究の応用

Chemistry

Disodium Iminodiacetate Hydrate serves as a chelating agent in metal ion affinity chromatography, facilitating the purification of proteins and other biomolecules. Its ability to selectively bind metal ions is crucial for separating biomolecules based on their affinity for these ions.

Biology

In biological research, this compound is employed to prepare agarose supports that selectively adsorb large proteins. This application is vital for studying protein interactions and functions in various biological systems.

Medicine

This compound is used in diagnostic imaging as a component of contrast agents for magnetic resonance imaging (MRI). Its chelating properties help improve the visibility of tissues during imaging procedures.

Industry

The compound finds applications in the production of detergents, water treatment chemicals, and agricultural products. Its ability to sequester metal ions makes it beneficial in formulating products that require metal ion management.

This compound's biological activity is largely attributed to its chelation capabilities:

- Enzyme Activity : It can inhibit or activate metalloproteins by binding to their metal cofactors, thus altering their structure and function.

- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression, affecting cellular functions.

- Cell Signaling : By modifying the activity of metal-dependent enzymes, it influences crucial cell signaling pathways.

Case Studies and Research Findings

- Protein Purification : Studies demonstrate that this compound effectively purifies proteins by forming stable complexes with metal ions, facilitating their separation based on affinity.

- Environmental Applications : Research indicates that this compound effectively binds heavy metals like lead and cadmium, making it valuable for detoxification strategies in environmental contexts.

- Enzymatic Reactions : A study highlighted the use of iminodiacetic acid phosphoramidate derivatives processed by HIV-1 reverse transcriptase, showcasing the compound's relevance in enzymatic reactions and potential therapeutic applications .

作用機序

The mechanism of action of disodium iminodiacetate hydrate involves its ability to form stable complexes with metal ions. The iminodiacetate group has two carboxylate groups and one amine group, which can coordinate with metal ions to form a stable chelate. This chelation process is essential for its applications in metal ion removal and chelation therapy .

類似化合物との比較

Comparative Analysis with Structurally or Functionally Similar Compounds

Chemical and Structural Comparison

The table below summarizes key differences between disodium iminodiacetate hydrate and related sodium salts:

This compound

- Metal Chelation: Binds divalent cations (e.g., Cu²⁺, Fe²⁺) more effectively than monodentate ligands due to its tridentate structure .

- Biochemical Stability : Used in enzyme assays to prevent metal-induced degradation .

Inosine-5'-monophosphate Disodium Salt Hydrate

- Food Industry: Synergizes with monosodium glutamate (MSG) to enhance umami taste in processed foods .

- Nucleotide Research : Precursor for RNA synthesis and signal transduction studies.

D-Ribulose 1,5-Bisphosphate Sodium Salt Hydrate

Physicochemical Properties

Research Findings

- This compound: Demonstrated superior chelation efficiency (log K values: Cu²⁺ = 10.6, Fe²⁺ = 8.9) compared to EDTA derivatives in industrial wastewater treatment .

- Inosine-5'-monophosphate: Synergistic flavor enhancement with MSG reduces sodium content by 30% in low-salt foods without compromising taste .

- Phosphocreatine : Maintains ATP levels in cardiac muscle assays for >2 hours, making it ideal for metabolic studies .

生物活性

Disodium Iminodiacetate Hydrate (DIDA), with the chemical formula , is a compound recognized for its chelating properties and its role in various biochemical applications. This article explores the biological activity of DIDA, focusing on its mechanisms of action, effects on cellular processes, and applications in scientific research.

Overview of this compound

DIDA is primarily used as a chelating agent, capable of binding metal ions which are crucial for the activity of numerous enzymes and proteins. Its ability to form stable complexes with metal ions underlies its utility in biochemical research and industrial applications.

Chelation Properties

DIDA's chelation mechanism involves the formation of stable complexes with divalent and trivalent metal ions, such as calcium, magnesium, and zinc. This property is essential for its role in various biochemical pathways, particularly those involving metalloproteins and metalloenzymes .

Biochemical Pathways

The interaction of DIDA with metal ions can inhibit or activate enzymatic reactions by altering the availability of these essential cofactors. For example, DIDA has been shown to affect the activity of metalloproteins involved in cellular metabolism and signaling pathways.

Cellular Effects

Influence on Cell Function

DIDA influences cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes. Studies indicate that DIDA can disrupt the function of metalloproteins, leading to significant changes in cellular metabolism .

Dosage Effects in Animal Models

Research indicates that the effects of DIDA vary with dosage. At low concentrations, it effectively chelates metal ions without adverse effects; however, at higher doses, it can exhibit cytotoxic effects by inhibiting critical enzymatic functions .

| Dosage Range (mM) | Observed Effects |

|---|---|

| 0.1 - 1.0 | Chelation without toxicity |

| 1.0 - 5.0 | Inhibition of metalloprotein activity |

| >5.0 | Cytotoxic effects observed |

Research Applications

DIDA has a broad spectrum of applications across various fields:

- Biochemistry : Used as a chelating agent in metal ion affinity chromatography for protein purification.

- Molecular Biology : Serves as a substrate for enzymatic reactions involving HIV-1 reverse transcriptase, demonstrating its role in DNA synthesis .

- Pharmaceuticals : Investigated for use in diagnostic imaging agents due to its ability to bind metal ions used in MRI contrast agents .

- Environmental Science : Employed in studies related to heavy metal ion removal from wastewater due to its effective chelation properties.

Case Study 1: Enzymatic Reactions

In a study examining the effects of DIDA on HIV-1 reverse transcriptase, it was found that DIDA derivatives could enhance nucleotide incorporation efficiency compared to traditional substrates. This highlights DIDA's potential as a valuable tool in molecular biology research .

Case Study 2: Metal Ion Affinity Chromatography

Research conducted on the use of DIDA in protein purification demonstrated significant improvements in yield and purity when compared to other chelating agents. The selective adsorption properties facilitated more efficient separation processes .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing disodium iminodiacetate hydrate in the laboratory?

- Methodological Answer : Synthesis typically involves neutralizing iminodiacetic acid with sodium hydroxide under controlled pH (e.g., pH 8–10) followed by crystallization. Characterization should include:

- Elemental analysis (C, H, N, Na content) to confirm stoichiometry.

- FTIR spectroscopy to verify carboxylate and amine functional groups (peaks at ~1600 cm⁻¹ for COO⁻ and ~3300 cm⁻¹ for NH).

- Thermogravimetric analysis (TGA) to assess hydrate stability .

- Safety Note : Use PPE (gloves, goggles) due to skin/eye irritation risks .

Q. How can researchers ensure the stability of this compound in aqueous solutions for long-term studies?

- Methodological Answer :

- pH Control : Maintain solutions at pH 7–9 to prevent hydrolysis or precipitation.

- Storage : Store solutions at 4°C in inert containers (e.g., borosilicate glass) to minimize metal leaching.

- Stability Monitoring : Use UV-Vis spectroscopy (absorbance at 210–230 nm) to track degradation over time .

Q. What are the key considerations for handling this compound in metal-binding studies?

- Methodological Answer :

- Chelation Capacity : Conduct titration experiments with metal ions (e.g., Cu²⁺, Ni²⁺) using atomic absorption spectroscopy (AAS) to determine binding constants.

- Interference Mitigation : Pre-filter solutions to remove particulates and use EDTA-free buffers to avoid competing ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, stability constants) for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (temperature, ionic strength).

- Error Analysis : Quantify uncertainties using IUPAC guidelines for solubility measurements (e.g., ±0.5% for gravimetric methods) .

- Comparative Studies : Cross-validate results with alternative techniques (e.g., isothermal titration calorimetry vs. potentiometry) .

Q. What experimental designs are optimal for studying the role of this compound in catalytic or enzymatic systems?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectrophotometry to monitor reaction rates in the presence of the compound (e.g., as a cofactor mimic).

- Control Experiments : Include metal-depleted systems to isolate the compound’s contribution.

- Data Interpretation : Apply Michaelis-Menten kinetics or density functional theory (DFT) modeling to elucidate mechanisms .

Q. How can computational methods complement experimental studies on this compound’s coordination chemistry?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-metal interactions using software like Gaussian or GROMACS.

- Docking Studies : Predict binding sites in proteins/enzymes with AutoDock Vina.

- Validation : Compare simulated binding energies with experimental ITC data .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Dose-Response Curves : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) across multiple concentrations.

- Batch Analysis : Verify compound purity via HPLC (>98%) to rule out impurities as toxicity sources.

- Literature Review : Cross-reference studies using FINER criteria (Feasible, Novel, Ethical, Relevant) to assess methodological rigor .

Experimental Design Frameworks

Q. What PICOT-style research questions are suitable for this compound in biomedical contexts?

- Example Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。